molecular formula C9H15N3OS B13286872 N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide CAS No. 1341711-91-8

N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide

Cat. No.: B13286872
CAS No.: 1341711-91-8
M. Wt: 213.30 g/mol
InChI Key: HZUGIUGOPTYSCR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide is a heterocyclic acetamide derivative characterized by a thiazole ring and a dimethylaminoethylamino side chain. The thiazole moiety (a five-membered ring containing sulfur and nitrogen) contributes to its electronic and steric properties, while the dimethylamino group enhances basicity and solubility in polar solvents. This compound is structurally related to bioactive molecules targeting enzymes like monoamine oxidases (MAOs) . Its synthesis likely involves carbodiimide-mediated coupling of diphenylacetic acid derivatives with thiazole-containing amines, as seen in analogous compounds .

Properties

CAS No.

1341711-91-8

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

N,N-dimethyl-2-[1-(1,3-thiazol-2-yl)ethylamino]acetamide

InChI

InChI=1S/C9H15N3OS/c1-7(9-10-4-5-14-9)11-6-8(13)12(2)3/h4-5,7,11H,6H2,1-3H3

InChI Key

HZUGIUGOPTYSCR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide typically involves the reaction of 2-amino-1,3-thiazole with N,N-dimethylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interfere with cellular signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties
Target Compound Thiazol-2-yl, dimethylaminoethylamino ~265.37 (estimated) Enhanced basicity due to dimethylamino group; potential MAO inhibition .
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Diphenyl, thiazol-2-yl 324.39 Crystalline stability via N–H···N hydrogen bonds and π-π interactions.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazol-2-yl 287.16 Electron-withdrawing Cl groups increase lipophilicity; 1-D chain packing in crystals.
N-[1-(((4-(4-Fluorophenyl)-3-phenylthiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide Fluorophenyl, cyclopentyl 410.45 High purity (98.7%); fluorinated phenyl enhances metabolic stability.
2-(Diethylamino)-N-phenyl-acetamide Diethylamino, phenyl 206.28 Reduced steric hindrance compared to dimethylamino-thiazole derivatives.

Spectroscopic and Physicochemical Differences

  • NMR Signals :

    • Target Compound : Expected singlet for N,N-dimethyl (~δ 2.2–2.3) and multiplet for thiazole protons (~δ 7.1–7.4) .
    • 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide : Distinct aromatic protons (δ 7.07–7.40) and acetamide carbonyl (δ 169.18) .
    • Dichlorophenyl Analogue : Downfield shifts for Cl-substituted aryl protons (δ 7.74–7.78) .
  • Mass Spectrometry :

    • Target compound likely shows [M+1]+ peak near m/z 263.
    • Fluorophenyl derivative in exhibits [M+1]+ at m/z 410.

Crystallographic and Stability Data

  • The target compound’s dimethylamino group may reduce hydrogen-bonding capacity compared to non-alkylated analogs like 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, which forms R₂²(8) hydrogen-bonded dimers .
  • Dichlorophenyl derivatives exhibit twisted conformations (79.7° dihedral angle) that influence packing and solubility .

Key Research Findings

  • Synthetic Routes : Carbodiimide-mediated coupling (e.g., EDC/HCl) is common for acetamide-thiazole derivatives .
  • Bioactivity : Thiazole-acetamides show promise in neurodegenerative disease research due to MAO inhibition .
  • Spectroscopic Trends : Halogen substituents (F, Cl) induce predictable downfield shifts in NMR, aiding structural elucidation .

Biological Activity

N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide is a thiazole-derived compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which is known for conferring various biological properties. The presence of the dimethylamino group enhances its solubility and potential bioactivity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial effects of various thiazole compounds against resistant strains of Staphylococcus aureus and Enterococcus faecium. Notably, compounds bearing thiazole rings demonstrated enhanced activity against Gram-positive bacteria and drug-resistant fungal strains .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3hS. aureus0.015 mg/mL
3jE. faecium0.020 mg/mL
7Candida auris0.025 mg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable investigation reported that related thiazole compounds exhibited potent cytotoxic effects on melanoma and pancreatic cancer cell lines. The lead compound from this series induced apoptosis and autophagy in cancer cells, demonstrating its dual mechanism of action .

Case Study: In Vivo Efficacy

In vivo studies using an A375 xenograft model in mice showed that the lead thiazole derivative significantly reduced tumor growth compared to controls. The compound's pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a promising candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Variations in substituents on the thiazole ring can significantly influence their efficacy against different biological targets. For example, modifications to the amino group or the introduction of additional functional groups have been shown to enhance both antimicrobial and anticancer properties .

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